molecular formula C8H7NO2 B13630132 5-(5-Methylfuran-2-yl)-1,2-oxazole

5-(5-Methylfuran-2-yl)-1,2-oxazole

Cat. No.: B13630132
M. Wt: 149.15 g/mol
InChI Key: HRNBULUAMCWAQA-UHFFFAOYSA-N
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Description

5-(5-Methylfuran-2-yl)-1,2-oxazole is a heterocyclic compound that features both furan and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylfuran-2-yl)-1,2-oxazole typically involves the reaction of 5-methylfurfural with suitable reagents to form the desired oxazole ring. One common method involves the cyclization of 5-methylfurfural with hydroxylamine hydrochloride under acidic conditions to form the oxazole ring .

Industrial Production Methods

The use of biomass-derived 5-methylfurfural as a starting material is advantageous due to its renewable nature .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylfuran-2-yl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted furan and oxazole derivatives.

Scientific Research Applications

5-(5-Methylfuran-2-yl)-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Methylfuran-2-yl)-1,2-oxazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methylfuran-2-yl)-1,2-oxazole is unique due to the presence of both furan and oxazole rings, which confer distinct chemical and physical properties

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-6-2-3-7(10-6)8-4-5-9-11-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNBULUAMCWAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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